8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid
Description
Properties
Molecular Formula |
C17H9F4NO2 |
|---|---|
Molecular Weight |
335.25 g/mol |
IUPAC Name |
8-(4-fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H9F4NO2/c18-11-5-3-9(4-6-11)13-14(17(19,20)21)12(16(23)24)8-10-2-1-7-22-15(10)13/h1-8H,(H,23,24) |
InChI Key |
VIWUODOGIVOKIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(C(=C2N=C1)C3=CC=C(C=C3)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Amino-5-fluorophenyl Glyoxylic Acid with Benzoyl Asetanilides
Method Overview:
This method involves the cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyl asetanilide derivatives in dimethylformamide (DMF). The process yields fluorinated quinoline-4-carboxylic acids, which can be further modified to obtain the target compound.
2-Amino-5-fluorophenyl glyoxylic acid + Benzoyl asetanilide derivative → Cyclocondensation in DMF → Fluorinated quinoline-4-carboxylic acid (intermediate 3)
- Solvent: DMF
- Temperature: Reflux (~100°C)
- Duration: 4 hours
- Post-reaction: Pour over ice, filter, wash, and crystallize from tetrahydrofuran (THF)
- The reaction proceeds via cyclization facilitated by the amino and glyoxylic acid functionalities.
- Yields of fluorinated quinoline-4-carboxylic acids are typically around 70%.
Decarboxylation to Form 7-(Trifluoromethyl) Derivatives
Method Overview:
Decarboxylation of the quinoline-4-carboxylic acids (intermediate 3) is performed using aqueous potassium carbonate (K₂CO₃) at mild temperatures, leading to the formation of 7-(trifluoromethyl) quinoline derivatives.
Fluorinated quinoline-4-carboxylic acid (3) + K₂CO₃ (aq) → Reflux at 40–60°C → 7-(Trifluoromethyl)quinoline derivative
- Solvent: Aqueous K₂CO₃ solution
- Temperature: 40–60°C
- Duration: 10 minutes to 2 hours
- This step introduces the trifluoromethyl group at the 7-position.
- The decarboxylation is facilitated by the basic conditions.
Intramolecular Cyclization to Form Fused Heterocycles
Method Overview:
Further cyclization of the decarboxylated intermediates yields fused heterocyclic systems such as pyrroloquinoline derivatives, which are relevant for biological activity studies.
- Reflux with K₂CO₃
- Reaction times vary from 10 minutes to 2 hours
- The ring closure involves loss of KOH and formation of fused heterocycles.
- These intermediates can be functionalized further to introduce the trifluoromethyl group at the desired position.
Functionalization at the 6-Position to Introduce the Carboxylic Acid
Method Overview:
The final step involves oxidation or carboxylation reactions to introduce the carboxylic acid group at the 6-position of the quinoline ring.
Fused heterocycle + Oxidizing agent (e.g., potassium permanganate or other oxidants) → Oxidation at the appropriate site → 8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid
- Oxidant: Potassium permanganate or other suitable oxidants
- Solvent: Water or acetic acid
- Temperature: Controlled to prevent overoxidation
- The oxidation step is critical for achieving the carboxylic acid at the correct position.
- Purification involves recrystallization and spectral confirmation.
Data Table Summarizing the Synthetic Routes
| Step | Starting Material | Reagents | Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-Amino-5-fluorophenyl glyoxylic acid | Benzoyl asetanilide | Reflux in DMF | Fluorinated quinoline-4-carboxylic acid | ~70% | Cyclocondensation |
| 2 | Quinoline-4-carboxylic acid | K₂CO₃ (aq) | Reflux 40–60°C | 7-(Trifluoromethyl)quinoline | Variable | Decarboxylation |
| 3 | Decarboxylated intermediate | K₂CO₃ | Reflux | Fused heterocycle | Variable | Ring closure |
| 4 | Fused heterocycle | Oxidants (KMnO₄) | Controlled oxidation | This compound | Variable | Final oxidation |
Chemical Reactions Analysis
Types of Reactions
8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid would depend on its specific biological target. Typically, quinoline derivatives interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural features and properties of 8-(4-fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid with similar compounds:
*Estimated based on chlorophenyl analog (C₁₇H₉ClF₃NO₂, MW 351.71) with Cl→F substitution. †Predicted using substituent contributions to logP.
Key Observations:
Replacing 4-chlorophenyl with 4-fluorophenyl (as in the target compound) reduces molecular weight and logP, improving solubility while retaining metabolic stability .
Carboxylic Acid Position: The carboxylic acid at position 6 (target compound) vs.
Heterocyclic Modifications: Pyrazoloquinolinones () exhibit distinct binding profiles compared to quinolines, underscoring the importance of core structure in biological activity .
Biological Activity
8-(4-Fluorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is a synthetic organic compound belonging to the quinoline family, known for its diverse biological activities. This compound features a unique combination of functional groups, including a fluorophenyl group at the 8th position, a trifluoromethyl group at the 7th position, and a carboxylic acid group at the 6th position of the quinoline ring. Its molecular formula is , with a molecular weight of 335.25 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which require optimized conditions to ensure high yield and purity. The reactions may include the formation of quinoline N-oxides and various reduced functional group derivatives.
Biological Activities
Quinoline derivatives, including this compound, exhibit significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections summarize key findings related to its biological activity.
Anticancer Activity
Research indicates that quinoline derivatives can interact with various enzymes and receptors, modulating their activity. Specifically, studies have shown that this compound may have potential applications in treating cancer due to its ability to inhibit growth in cancer cell lines. For instance, it has been noted that compounds with similar structures exhibit selective sub-micromolar IC50 growth-inhibitory activity against Bcl-2-expressing human cancer cell lines .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | IC50 (µM) | Target Cell Line | Reference |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Similar Quinoline Derivative A | 0.5 | MCF-7 | |
| Similar Quinoline Derivative B | 0.75 | HeLa |
Antimicrobial Properties
The compound also exhibits antimicrobial properties, which are common among quinoline derivatives. These properties could be attributed to its structural features that allow interaction with microbial enzymes or cellular components.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Organism Tested | Reference |
|---|---|---|---|
| This compound | Antibacterial | S. aureus, E. coli | TBD |
| Similar Quinoline Derivative C | Antifungal | C. albicans | TBD |
The specific mechanism of action for this compound is not fully elucidated and likely varies based on the biological target. However, it is hypothesized that its interaction with nucleic acids and various enzymes plays a crucial role in its biological activity.
Case Studies
A number of studies have explored the biological activities of quinoline derivatives in greater detail:
- Study on Anticancer Activity : A recent study demonstrated that a series of quinoline derivatives showed significant anticancer activity against various human cancer cell lines. The study specifically highlighted the importance of substituent positions on the quinoline ring in enhancing anticancer properties .
- Antimicrobial Studies : Another research effort focused on the antimicrobial efficacy of quinoline derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing promising results for future drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
